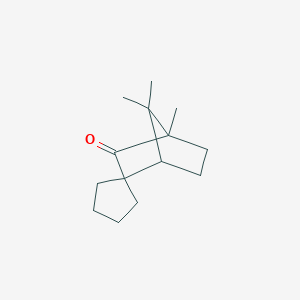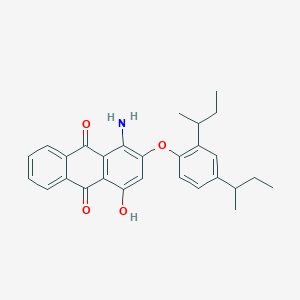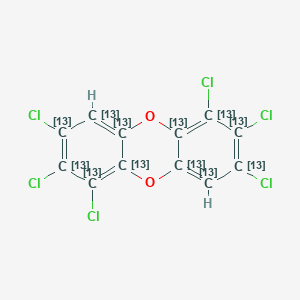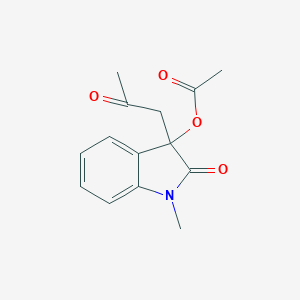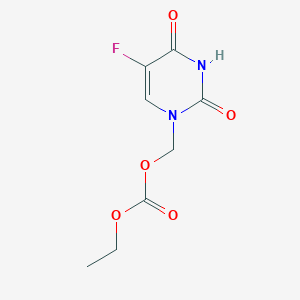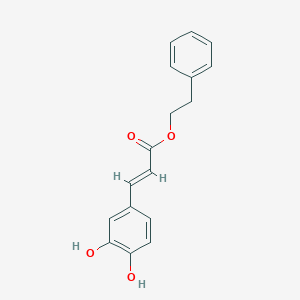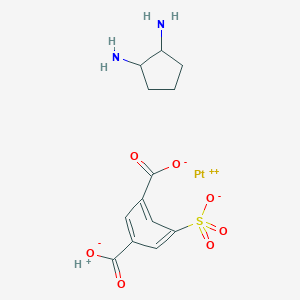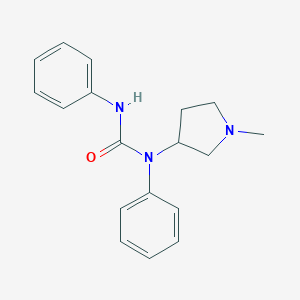
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea, also known as DPU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DPU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
生化和生理效应
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the major advantages of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit low toxicity in vitro, which is a desirable characteristic for potential therapeutic agents. However, one of the limitations of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in cancer cells and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea may improve its bioavailability and efficacy for potential therapeutic applications.
合成方法
The synthesis of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea involves the reaction between 1-methyl-3-pyrrolidinylamine and diphenylisocyanate in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques.
科学研究应用
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in cancer treatment, as it has been found to exhibit potent anti-tumor activity in vitro. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.
属性
CAS 编号 |
19996-88-4 |
|---|---|
产品名称 |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC 名称 |
1-(1-methylpyrrolidin-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-17(14-20)21(16-10-6-3-7-11-16)18(22)19-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3,(H,19,22) |
InChI 键 |
BAZXEKWTWJMZMP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
规范 SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
同义词 |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



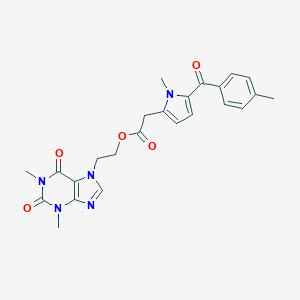
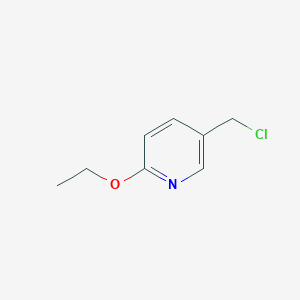
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
